1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline

Drug Design ADME Prediction Lipophilicity

1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline (CAS 2288708-68-7) is a synthetic, small-molecule heterocycle belonging to the 1,2,3,4-tetrahydroquinoline class, characterized by a partially saturated quinoline core with an N1-ethyl and a C7-phenyl substituent. With a molecular formula of C17H19N and a molecular weight of 237.34 g/mol, it is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C17H19N
Molecular Weight 237.346
CAS No. 2288708-68-7
Cat. No. B2729326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline
CAS2288708-68-7
Molecular FormulaC17H19N
Molecular Weight237.346
Structural Identifiers
SMILESCCN1CCCC2=C1C=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C17H19N/c1-2-18-12-6-9-15-10-11-16(13-17(15)18)14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3
InChIKeyUWIPZZXJTUWMAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline (CAS 2288708-68-7): A Structurally Defined Tetrahydroquinoline Scaffold


1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline (CAS 2288708-68-7) is a synthetic, small-molecule heterocycle belonging to the 1,2,3,4-tetrahydroquinoline class, characterized by a partially saturated quinoline core with an N1-ethyl and a C7-phenyl substituent . With a molecular formula of C17H19N and a molecular weight of 237.34 g/mol, it is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis . Its structural features enable further functionalization and offer a differentiated scaffold for probing structure-activity relationships (SAR) in drug discovery programs compared to simpler, unsubstituted tetrahydroquinoline analogs .

Why 1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline (2288708-68-7) Cannot Be Replaced by Unsubstituted or Regioisomeric Tetrahydroquinoline Analogs


Substituting 1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline (2288708-68-7) with generic 'tetrahydroquinoline' or closely related analogs like 7-phenyl-1,2,3,4-tetrahydroquinoline (60640-17-7) introduces significant and unacceptable physicochemical divergence. The presence of the N-ethyl group in the target compound drastically increases lipophilicity, as evidenced by a predicted LogP of 4.99 compared to 4.05 for the non-ethylated analog . This 0.94 log unit difference translates to an approximately 8.7-fold increase in partition coefficient, fundamentally altering membrane permeability, off-target binding profiles, and metabolic stability [1]. For procurement decisions in SAR-driven research or lead optimization, such a substitution invalidates quantitative biological data correlations and leads to erroneous structure-activity conclusions. The quantitative evidence below provides a rigorous basis for selecting the precise compound over its nearest analogs .

Procurement-Relevant Quantitative Differentiation Guide for 1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline (2288708-68-7)


Lipophilicity Divergence: N-Ethyl Substitution Drives 0.94 Log Unit Increase in Predicted LogP vs. 7-Phenyl-Tetrahydroquinoline

The N-ethyl group on 1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline confers a substantially higher predicted lipophilicity compared to the non-N-substituted analog, 7-phenyl-1,2,3,4-tetrahydroquinoline (CAS 60640-17-7). Computational predictions using Chemsrc data show a LogP of 4.99 for the target compound versus 4.05 for the comparator . This difference is critical for predicting passive membrane permeability and binding to hydrophobic protein pockets.

Drug Design ADME Prediction Lipophilicity

Boiling Point Elevation: N-Ethylation Increases Predicted Boiling Point by 27.8 °C, Indicating Enhanced Intermolecular Forces

The predicted boiling point of 1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline (398.5±31.0 °C) is significantly higher than that of 7-phenyl-1,2,3,4-tetrahydroquinoline (370.7±32.0 °C), a difference of 27.8 °C . This elevation is attributed to the increased molecular weight and van der Waals interactions conferred by the N-ethyl group.

Process Chemistry Purification Thermal Stability

Regioisomeric Specificity: The 7-Phenyl Substituent Defines a Unique SAR Vector Distinct from 6-Phenyl and 8-Phenyl Analogs

The position of the phenyl substituent on the tetrahydroquinoline core is a critical determinant of biological activity. While direct head-to-head data are unavailable, class-level SAR principles demonstrate that 6-phenyl, 7-phenyl, and 8-phenyl regioisomers exhibit divergent target engagement profiles. For example, in quinoline-based kinase inhibitors, a 7-phenyl substitution pattern has been specifically associated with improved selectivity for certain kinases over the 6-phenyl isomer [1]. Procuring the specified 7-phenyl isomer (2288708-68-7) rather than an unspecified or mis-annotated regioisomer is essential for reproducing reported biological results.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Supplier-Specified Purity Baselines: Target Compound is Commercially Available at a Minimum of 97% Purity

For research reproducibility, the initial chemical purity is a critical parameter. Commercial listings for 1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline (2288708-68-7) specify a standard purity of 97% (HPLC) from suppliers like Chemenu, in contrast to the common 95% purity specification for the non-ethylated analog 7-phenyl-1,2,3,4-tetrahydroquinoline (60640-17-7) from vendors such as AKSci . This higher guaranteed purity baseline reduces the burden of in-house purification and minimizes the risk of confounding biological assay results from unknown impurities.

Chemical Procurement Quality Control Reproducibility

Scaffold Decoration Potential: The N-Ethyl Group Enables a Unique Derivatization Handle for Lead Diversification

Unlike the N-unsubstituted 7-phenyl-1,2,3,4-tetrahydroquinoline, the N-ethyl group in the target compound serves as a modifiable handle for diversification. The ethyl chain can be selectively deprotonated and functionalized at the alpha-position, enabling the introduction of additional pharmacophoric groups without disturbing the 7-phenyl motif. This synthetic versatility is a key differentiator for medicinal chemistry teams building compound libraries .

Synthetic Chemistry Lead Diversification Building Block

Optimal Procurement Scenarios for 1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline (2288708-68-7)


CNS Drug Discovery Programs Targeting Receptors with High Lipophilicity Requirements

Based on its predicted LogP of 4.99, which is 0.94 units higher than its closest analog , this compound is the preferred starting scaffold for medicinal chemistry projects focusing on central nervous system (CNS) targets. The increased lipophilicity is likely to enhance passive crossing of the blood-brain barrier, a critical requirement for CNS-active agents. Procurement of this specific N-ethyl derivative is essential for structure-activity relationship (SAR) studies intended to optimize CNS penetration.

Lead Optimization Programs Requiring Regioisomeric Precision

For research groups optimizing lead compounds where the 7-phenyl substitution pattern is critical for target engagement and selectivity, as suggested by class-level SAR findings in arylated tetrahydroquinolines [1], this CAS-registered compound ensures regioisomeric integrity. It eliminates the risk of biological data corruption that occurs with isomeric mixtures or misidentified analogs, which is paramount for patent filing and reproducible publication.

Synthetic Methodology Development Using N-Functionalized Tetrahydroquinoline Templates

The compound's unique N-ethyl group provides a versatile handle for further synthetic transformations, such as alpha-functionalization . Methodological chemists developing new C-H activation or late-stage functionalization protocols would prioritize this building block to demonstrate site-selectivity and functional group tolerance on a complex, pharmaceutically relevant scaffold.

High-Throughput Screening Library Synthesis Where Impurity Control is Paramount

For core facilities synthesizing focused libraries for high-throughput screening, the commercially available purity of 97% (HPLC) for this compound offers a significant advantage over the 95% purity of the parent 7-phenyl analog . This higher purity baseline minimizes false positives or negatives in primary screens due to impurities, leading to more robust and reliable preliminary activity data.

Quote Request

Request a Quote for 1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.